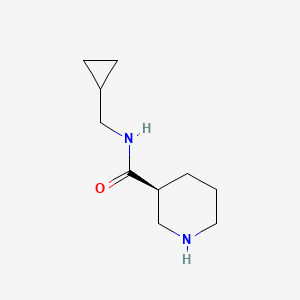
N-(4-Amino-2-methylphenyl)-2-(pentyloxy)benzamide
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, or AMPB, is an organic compound with a variety of applications in the fields of scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water, ethanol, and chloroform, and has a molecular formula of C16H23NO3. AMPB is a derivative of the benzamide group of compounds, and is commonly used in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzamide derivatives, such as MGCD0103, have shown promise as anticancer agents due to their ability to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. These compounds can induce cell cycle arrest and apoptosis in cancer cells, making them potential candidates for cancer therapy (Zhou et al., 2008).
Anticonvulsant Properties
Some benzamide analogs have been evaluated for their anticonvulsant activity. Compounds like 4-amino-N-(2-ethylphenyl)benzamide have shown efficacy in maximal electroshock seizure tests, suggesting potential use in treating epilepsy or other seizure-related disorders (Lambert et al., 1995).
Gastroprokinetic Effects
Research into benzamide derivatives such as 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamides has unveiled their gastroprokinetic activity, which could be beneficial in treating gastrointestinal motility disorders (Kato et al., 1995).
Antimicrobial Properties
N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing a broad spectrum of activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Ertan et al., 2007).
Neuroleptic Activity
Studies on benzamides of N,N-disubstituted ethylenediamines have indicated potential neuroleptic properties, which could be explored for treating psychosis or related neurological conditions (Iwanami et al., 1981).
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-pentoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-4-7-12-23-18-9-6-5-8-16(18)19(22)21-17-11-10-15(20)13-14(17)2/h5-6,8-11,13H,3-4,7,12,20H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMFRJAQCCCKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(pentyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















methylamine](/img/structure/B1384888.png)